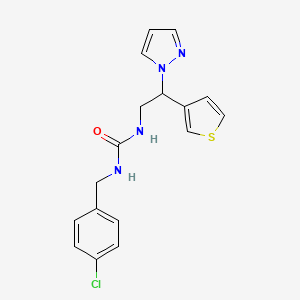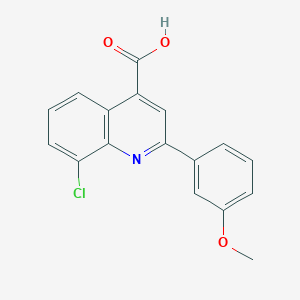
8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is a specialty product for proteomics research . It is a quinoline derivative, which are ubiquitous in natural products and bioactive compounds . Quinoline-4-carboxylic acid derivatives make up one of the most important series of quinoline derivatives, because they possess diverse medicinal properties and can be transformed into bioactive compounds .
Synthesis Analysis
The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .Molecular Structure Analysis
The molecular formula of 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is C17H12ClNO3 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .Physical And Chemical Properties Analysis
The molecular formula of 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is C17H12ClNO3 . Further physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Material Development
The chemical compound 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid belongs to a broader class of compounds that have found applications in various synthetic and material development processes. For instance, quinoline derivatives are pivotal in the development of new materials with potential applications in pharmaceuticals, as evident in the practical and large-scale synthesis processes for pharmaceutically active compounds. These processes showcase the efficiency and scalability of synthesizing quinoline derivatives, which could be related to the synthesis of 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid (Bänziger et al., 2000).
Photophysical and Fluorescent Studies
Quinoline derivatives have been extensively studied for their photophysical and fluorescent properties, which are crucial for applications in sensing, imaging, and light-emitting devices. The study of excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline-based fluorophores highlights the unique photophysical behaviors of quinoline derivatives. These compounds show significant potential in developing fluorescent materials and sensors, indicating a broader application range for 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid (Padalkar & Sekar, 2014).
Antimicrobial and Herbicidal Activities
Quinoline derivatives have been reported to possess antimicrobial and herbicidal activities, suggesting the potential use of 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid in developing new antimicrobial agents and herbicides. The synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and its evaluation for herbicidal potential demonstrates the applicability of quinoline derivatives in agricultural chemistry. Such studies underscore the versatility of quinoline compounds in addressing various biological and environmental challenges (A. E., Oke O.T., & O. A., 2015).
Mecanismo De Acción
While the specific mechanism of action for 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is not mentioned in the search results, quinoline derivatives are known to possess various biological activities, including antitumor, 5-HT 3 receptor antagonistic, antimalarial, antibacterial, antituberculosis, and antiviral activities .
Direcciones Futuras
Quinoline derivatives are ubiquitous in natural products and bioactive compounds, and possess various biological activities . Therefore, the development of efficient methods for the synthesis of these compounds, such as the Doebner hydrogen-transfer reaction, is of great interest . Future research may focus on the development of more efficient synthesis methods and the exploration of the diverse medicinal properties of these compounds .
Propiedades
IUPAC Name |
8-chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-22-11-5-2-4-10(8-11)15-9-13(17(20)21)12-6-3-7-14(18)16(12)19-15/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOJVNBQMOUPER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2680895.png)
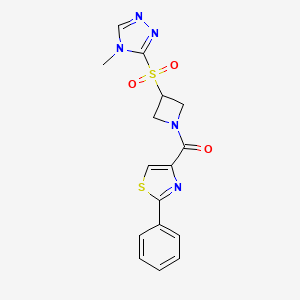
![N-benzyl-N-methyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine](/img/structure/B2680897.png)
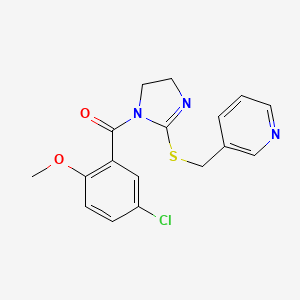


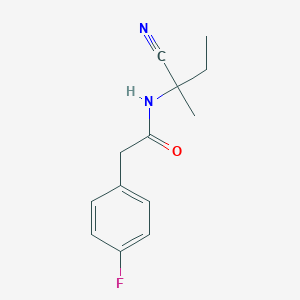
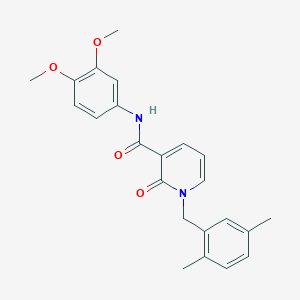
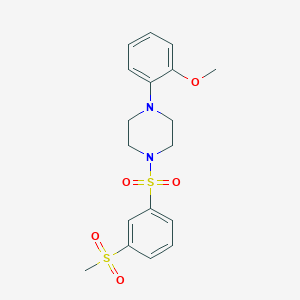
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2680909.png)

![2-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/no-structure.png)
